molecular formula C18H18N2O2S B2968889 N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE CAS No. 476320-04-4

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B2968889
CAS No.: 476320-04-4
M. Wt: 326.41
InChI Key: IXWVEDOSEBLODN-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzothiazole moiety. . This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXYPHENYL]-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of a benzothiazole moiety with a hydroxylated phenyl group and a dimethylpropanamide side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-12(14(21)10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVEDOSEBLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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